Phenyl(1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
Phenyl(1H-1,2,3-triazol-4-yl)methanol is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is particularly important due to its stability and ability to participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(1H-1,2,3-triazol-4-yl)methanol can be synthesized using “Click” chemistry, a method known for its efficiency and selectivity . One common approach involves the reaction of phenylacetylene with azidomethanol in the presence of a copper(I) catalyst to form the triazole ring . The reaction is typically carried out in an aqueous medium at room temperature, making it environmentally friendly .
Industrial Production Methods
The use of aqueous media and mild reaction conditions makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Phenyl(1H-1,2,3-triazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while substitution reactions on the phenyl ring can yield various substituted derivatives .
Scientific Research Applications
Phenyl(1H-1,2,3-triazol-4-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: The compound is used in the development of new materials, including dyes and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Phenyl(1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function . In cancer treatment, it inhibits steroid sulfatase, reducing the availability of active hormones required for tumor growth .
Comparison with Similar Compounds
Phenyl(1H-1,2,3-triazol-4-yl)methanol can be compared with other 1,2,3-triazole derivatives:
Phenyl(1H-1,2,3-triazol-4-yl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: Contains an additional phenol group, making it more hydrophilic.
5-(1-Phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazole: Contains a tetrazole ring, which can enhance its biological activity.
This compound is unique due to its specific combination of a triazole ring and a hydroxyl group, which provides a balance of stability and reactivity .
Properties
CAS No. |
1312782-59-4 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
phenyl(2H-triazol-4-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c13-9(8-6-10-12-11-8)7-4-2-1-3-5-7/h1-6,9,13H,(H,10,11,12) |
InChI Key |
ZSDFJVIDNNKXSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NNN=C2)O |
Origin of Product |
United States |
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